1,3-Dimethyl-2-fluoro-5-(fluoromethoxy)benzene
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Overview
Description
1,3-Dimethyl-2-fluoro-5-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10F2O. It is a derivative of benzene, where the benzene ring is substituted with two methyl groups, one fluorine atom, and one fluoromethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-fluoro-5-(fluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and methoxylation reagents like sodium methoxide in the presence of a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-fluoro-5-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine and fluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the fluorine atoms or reduce the aromatic ring
Common Reagents and Conditions
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) in the presence of catalysts.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can yield 1,3-dimethyl-2-fluoro-5-(fluoromethoxy)benzoic acid .
Scientific Research Applications
1,3-Dimethyl-2-fluoro-5-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-fluoro-5-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The fluorine atoms and fluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2-fluorobenzene
- 1,3-Dimethyl-5-fluorobenzene
- 1,3-Dimethyl-2-methoxybenzene
Comparison
1,3-Dimethyl-2-fluoro-5-(fluoromethoxy)benzene is unique due to the presence of both fluorine and fluoromethoxy groups, which impart distinct electronic and steric properties. These features can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C9H10F2O |
---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
2-fluoro-5-(fluoromethoxy)-1,3-dimethylbenzene |
InChI |
InChI=1S/C9H10F2O/c1-6-3-8(12-5-10)4-7(2)9(6)11/h3-4H,5H2,1-2H3 |
InChI Key |
KRLXZSQXTKHNHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)OCF |
Origin of Product |
United States |
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